molecular formula C11H20N4O6 B031955 Nopaline CAS No. 22350-70-5

Nopaline

Cat. No. B031955
CAS RN: 22350-70-5
M. Wt: 304.3 g/mol
InChI Key: LMKYZBGVKHTLTN-NKWVEPMBSA-N
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Description

Synthesis Analysis

The synthesis of nopaline has been explored through various methods, with one notable approach involving the reduction of L-arginine and α-ketoglutaric acid with sodium cyanoborohydride, yielding an 80% yield of nopaline and its diastereomer, isonopaline. This method has been identified as the most efficient, providing a synthetic mixture capable of replacing purified natural nopaline in biological experiments (Jensen et al., 1977).

Molecular Structure Analysis

The molecular structure of nopaline has been characterized through various analytical techniques. A direct method involving oxidation with KMnO4 led to the determination of the absolute configurations of nopaline as (S)-arginine and (R)-glutamic acid, showcasing the detailed structural understanding necessary for further chemical analysis and applications (Bates et al., 1985).

Chemical Reactions and Properties

Nopaline's chemical properties, including its reactivity and interactions with biological systems, are central to its role in crown gall disease. The enzyme nopaline synthase, responsible for nopaline synthesis in crown gall tissues, exhibits specificity for its substrates, contributing to the unique metabolic pathways associated with Agrobacterium infection (Kemp et al., 1979).

Physical Properties Analysis

While specific studies detailing the physical properties of nopaline such as solubility, melting point, and crystalline structure are not directly mentioned, the synthesis and isolation methods imply characteristics that facilitate its identification and use in further studies. Its solubility and behavior under various conditions would be inferred from synthesis and purification approaches.

Chemical Properties Analysis

The chemical properties of nopaline, particularly its formation through the enzymatic action of nopaline synthase and its role within the metabolic pathways of plant tumor cells, highlight its biological significance. The enzyme's substrate specificity and the metabolic products of nopaline degradation by Agrobacterium tumefaciens, such as pyronopaline, further demonstrate the compound's integral role in the complex interactions between host plants and pathogenic bacteria (Hall et al., 1983).

Future Directions

The use of Agrobacterium tumefaciens, which produces nopaline, as a tool for plant genetic transformation has been widely studied . Future research may focus on improving the efficiency of this transformation process and expanding its application to other plant species .

properties

IUPAC Name

(2R)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O6/c12-11(13)14-5-1-2-6(9(18)19)15-7(10(20)21)3-4-8(16)17/h6-7,15H,1-5H2,(H,16,17)(H,18,19)(H,20,21)(H4,12,13,14)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKYZBGVKHTLTN-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)NC(CCC(=O)O)C(=O)O)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N[C@H](CCC(=O)O)C(=O)O)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945005
Record name (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nopaline

CAS RN

22350-70-5
Record name Nopaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22350-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nopaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022350705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-N-(4-((Aminoiminomethyl)amino)-1-carboxybutyl)-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOPALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJ8EP5F7X8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26,800
Citations
GT Hayman, SK Farrand - Journal of bacteriology, 1988 - Am Soc Microbiol
… the agrocinopineagrocin 84 locus from the nopaline/agrocinopine A and B … nopaline strains of Agrobacterium tumefaciens such as C58 induce crown gall tumors that produce nopaline …
Number of citations: 101 journals.asm.org
Y Kim, K Buckley, MA Costa, G An - Plant molecular biology, 1994 - Springer
The nopaline synthase (nos) promoter is expressed in a wide range of plant cell types and regulated by various developmental and environmental factors. The nos upstream control …
Number of citations: 132 link.springer.com
MH Harpster, JA Townsend, JDG Jones… - Molecular and General …, 1988 - Springer
The 35S promoter of cauliflower mosaic virus and promoters from the nopaline synthase, 1′ and 2′ genes of Agrobacterium tumefaciens T-DNA were fused to the bacterial octopine …
Number of citations: 166 link.springer.com
M Holsters, B Silva, F Van Vliet, C Genetello… - Plasmid, 1980 - Elsevier
We have employed the P type plasmid RP4 and the transposons Tn1 and Tn7 to isolate insertion and deletion mutations in the nopaline Ti-plasmid pTiC58. Mutations that inactivate all …
Number of citations: 541 www.sciencedirect.com
E Lam, F Katagiri, NH Chua - Journal of Biological Chemistry, 1990 - Elsevier
We have characterized a tobacco nuclear factor that binds to the -118 region of the nopaline synthase (nos) promoter from the Ti plasmid of Agrobacterium tumefaciens. The binding site …
Number of citations: 81 www.sciencedirect.com
AL Montoya, MD Chilton, MP Gordon… - Journal of …, 1977 - Am Soc Microbiol
… only nopaline. Another class utilized nopaline, but their tumors synthesized neither nopaline … Mutants were isolated from a number of either octopine- or nopaline-utilizing strains that no …
Number of citations: 323 journals.asm.org
A Barta, K Sommergruber, D Thompson… - Plant molecular …, 1986 - Springer
… site of the nopaline synthase gene. … nopaline synthase gene; (3) the hGH polyadenylation site was not used for processing of the 3′ end; only the poly(A) addition site of the nopaline …
Number of citations: 456 link.springer.com
M Bevan, WM Barnes, MD Chilton - Nucleic acids research, 1983 - academic.oup.com
We present the DNA sequence and plant-tumor transcription pattern of some 2400 base pairs from the right border region of pTi T37 DNA from the virulent Agrobacterium tumefaciens …
Number of citations: 516 academic.oup.com
A Depicker, S Stachel, P Dhaese… - Journal of molecular …, 1982 - europepmc.org
The DNA sequence of the nopaline synthase gene (nos) from Agrobacterium tumefaciens Ti plasmid pTiT37 and adjacent regions up to the right border of the T-DNA was determined. …
Number of citations: 602 europepmc.org
K Wang, L Herrera-Estrella, M Van Montagu… - Cell, 1984 - cell.com
We have determined which sequences at the right border of the T-DNA region of the nopaline C58 Ti plasmid are required for transfer and/or integration of the T-DNA into the plant cell …
Number of citations: 382 www.cell.com

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